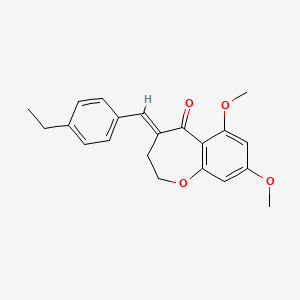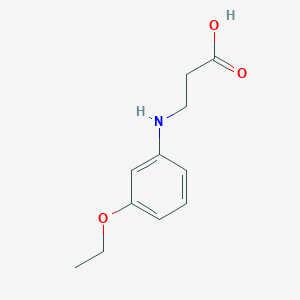
3-(3-Ethoxyanilino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Ethoxyanilino)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethoxy group attached to an aniline moiety, which is further connected to a propanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyanilino)propanoic acid typically involves the reaction of 3-ethoxyaniline with a suitable propanoic acid derivative. One common method is the acylation of 3-ethoxyaniline using propanoic anhydride or propionyl chloride under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride or pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar acylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
化学反应分析
Types of Reactions
3-(3-Ethoxyanilino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethoxy group or the aniline moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(3-Ethoxyanilino)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action of 3-(3-Ethoxyanilino)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
3-Phenylpropanoic acid: Similar structure but lacks the ethoxy group.
3-(4-Ethoxyanilino)propanoic acid: Similar but with the ethoxy group in a different position.
3-(3-Methoxyanilino)propanoic acid: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
3-(3-Ethoxyanilino)propanoic acid is unique due to the presence of the ethoxy group on the aniline moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for certain applications over its analogs.
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
3-(3-ethoxyanilino)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-15-10-5-3-4-9(8-10)12-7-6-11(13)14/h3-5,8,12H,2,6-7H2,1H3,(H,13,14) |
InChI 键 |
IEGMZHXKLJZZBY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)NCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



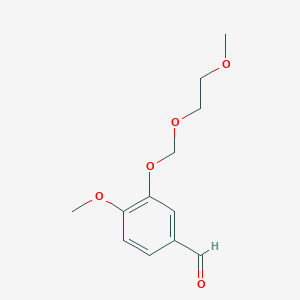
![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
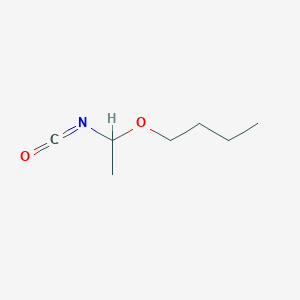
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione](/img/structure/B14751262.png)
![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
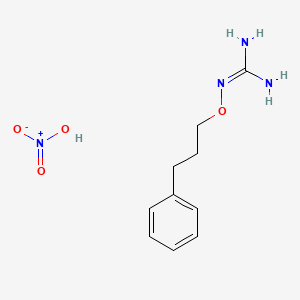
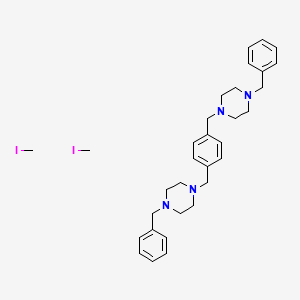
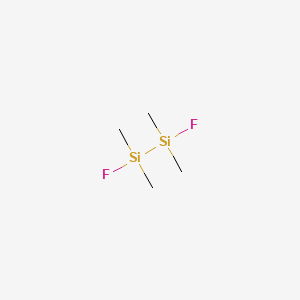
![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
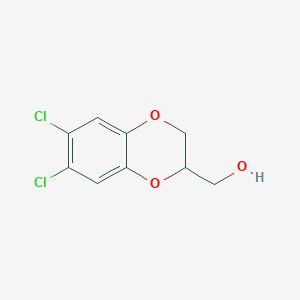
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
